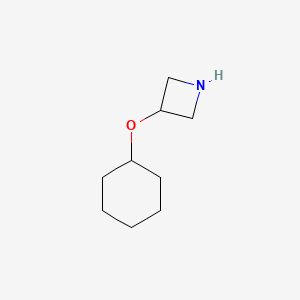

3-(Cyclohexyloxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyloxyazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAFXASIYDBMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Functionalization and Chemical Transformations of 3 Cyclohexyloxy Azetidine and Azetidine Derivatives

Direct Functionalization of the Azetidine (B1206935) Ring System

The direct modification of the azetidine core provides a powerful means to introduce molecular complexity. Strategies such as C-H activation, alkylation, and acylation allow for the late-stage functionalization of this important heterocyclic system.

C–H Activation and Functionalization

Transition-metal-catalyzed C–H activation has emerged as a step-economical tool for the derivatization of saturated heterocycles, including azetidines. This approach allows for the conversion of otherwise inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed C-H arylation has been successfully applied to azetidine derivatives. For instance, the use of a picolinamide (B142947) directing group can facilitate the site-selective arylation of C(sp³)–H bonds. In a study on pentacyclic triterpenoids bearing an azetidine moiety, a Pd(OAc)₂/CuBr₂/CsOAc system was effective for C-H arylation with various iodoarenes. The reaction demonstrated selectivity for specific positions on the complex scaffold, highlighting the directing group's control over reactivity. nih.govacs.org Interestingly, the use of electron-deficient iodoarenes sometimes leads to the formation of an N-picolinoyl azetidine byproduct resulting from intramolecular C-H amination. nih.gov

Rhodium catalysis has also been employed for the C-H functionalization of azetidines. These reactions often utilize directing groups to achieve high levels of regioselectivity and can be applied to the synthesis of complex molecules. nih.govrsc.org The development of rhodium-catalyzed asymmetric C-H functionalization further expands the utility of this methodology, allowing for the enantioselective synthesis of chiral azetidine derivatives.

Table 1: Examples of C-H Activation and Functionalization of Azetidine Derivatives

| Catalyst System | Directing Group | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/CuBr₂/CsOAc | Picolinamide | Iodoarenes | Arylated Azetidine | 29-83 | nih.gov |

| Rh(III) complexes | Picolinamide | Alkenes | Alkenylated Azetidine | Varies | nih.gov |

Alkylation and Acylation Strategies

The nitrogen atom of the azetidine ring is a common site for functionalization through alkylation and acylation reactions. These transformations are fundamental in modifying the properties of azetidine-containing molecules and for introducing further reactive handles.

N-alkylation of azetidines can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the azetidine nitrogen acts as the nucleophile. The use of microwave irradiation has been shown to facilitate the direct N-alkylation of amines with alkyl halides in aqueous media, offering a greener alternative to traditional methods. rsc.org The reactivity of the alkyl halide and the steric hindrance of the azetidine derivative can influence the reaction efficiency.

N-acylation is readily accomplished by treating the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride. tuttee.co These reactions are generally high-yielding and provide stable N-acylazetidines. The mechanism involves the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.com This strategy is widely used to install a variety of functional groups and to protect the azetidine nitrogen.

Table 2: Examples of Alkylation and Acylation of Azetidine Derivatives

| Reaction Type | Reagent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | N-H Azetidine | N-Alkyl Azetidine | Varies | beilstein-archives.org |

| N-Acylation | Acyl Chloride | N-H Azetidine | N-Acyl Azetidine | High | tuttee.co |

| N-Acylation | Acid Anhydride | N-H Azetidine | N-Acyl Azetidine | High | organic-chemistry.org |

Ring-Opening Reactions of Azetidines in Synthetic Transformations

The strain inherent in the four-membered ring of azetidines makes them susceptible to ring-opening reactions, providing a versatile synthetic platform for the preparation of substituted acyclic amines. The regioselectivity and chemoselectivity of these reactions are key considerations in their application.

Selective Ring-Opening Reactions

The ring-opening of azetidines can be triggered by various nucleophiles, often requiring activation of the azetidine nitrogen to enhance its electrophilicity. One common activation strategy is the formation of an azetidinium ion by N-alkylation or N-acylation. These activated intermediates are then susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is influenced by both electronic and steric factors. nih.govorganic-chemistry.org For instance, in 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway, with the nucleophile attacking the benzylic carbon to yield 1,3-amino ethers. iitk.ac.in The stereochemistry of the starting azetidine is often inverted in the product, consistent with an SN2 mechanism. The nature of the substituent on the azetidine ring plays a crucial role in directing the regioselectivity of the ring-opening process. researchgate.netdntb.gov.ua

Table 3: Examples of Selective Ring-Opening Reactions of Azetidine Derivatives

| Azetidine Derivative | Activating Agent | Nucleophile | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | Lewis Acid | Alcohols | 1,3-Amino Ether | High (attack at C2) | iitk.ac.in |

| N-Alkylazetidinium Ion | - | Azide, Acetate | Substituted Amine | Varies | organic-chemistry.org |

| N-Acylazetidinium Ion | - | Halides | γ-Halo Amide | Varies | researchgate.net |

Chemoselective Cleavage of Azetidine Bonds

Beyond nucleophilic ring-opening, methods for the chemoselective cleavage of the C-N bonds in azetidines have been developed. A notable example is the transition-metal-free reductive cleavage of the C-N σ bond in N-acylazetidines. This reaction can be achieved using an electride generated from sodium dispersions and 15-crown-5. nih.govsemanticscholar.org

This method is highly chemoselective for the strained azetidine ring, leaving less strained cyclic amides (e.g., pyrrolidines, piperidines) and acyclic amides intact. nih.govnih.gov The driving force for this selectivity is attributed to the release of the approximately 25.4 kcal/mol of ring strain in the azetidine. semanticscholar.org The reaction proceeds via a single-electron transfer mechanism and is applicable to a broad range of N-acylazetidines, including those that are sterically hindered. nih.govsemanticscholar.org

Table 4: Examples of Chemoselective C-N Bond Cleavage of N-Acylazetidines

| Substrate | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzoylazetidine | Na / 15-crown-5 | N-(4-Oxobutyl)benzamide | High | nih.gov |

| N-Pivaloylazetidine | Na / 15-crown-5 | N-(4-Oxobutyl)pivalamide | High | semanticscholar.org |

| N-(4-Methoxybenzoyl)azetidine | Na / 15-crown-5 | N-(4-Methoxybenzoyl)butanamide | 95 | nih.gov |

Ring-Expansion Reactions for Novel Heterocycle Synthesis

Ring-expansion reactions of azetidines provide an elegant pathway to larger, often more complex, heterocyclic structures such as pyrrolidines, piperidines, and even eight-membered rings. These transformations leverage the strain of the four-membered ring to drive the formation of new, more stable cyclic systems.

Rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene)acetates with arylboronic acids has been developed as a facile route to 4-aryl-4,5-dihydropyrrole-3-carboxylates. nih.govacs.orgacs.org This reaction is proposed to proceed through a domino conjugate addition followed by an N-directed α-C(sp³)–H activation process. nih.govacs.org The use of chiral ligands can render this transformation asymmetric, providing access to enantioenriched pyrrolidine (B122466) derivatives. nih.govacs.org

The synthesis of piperidines can be achieved through a boronyl-radical-catalyzed [4+2] cycloaddition between N-aroylazetidines and olefins. This strain-release strategy allows for the diastereoselective construction of 3,4,5-trisubstituted piperidines. Furthermore, the reaction of vinylazetidines with arynes can lead to the formation of eight-membered hydroazocines through a [6+2] cycloaddition, demonstrating the versatility of azetidines in the synthesis of larger ring systems. acs.orgacs.org

Table 5: Examples of Ring-Expansion Reactions of Azetidine Derivatives

| Azetidine Substrate | Reagent(s) | Product Heterocycle | Catalyst/Mediator | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Azetidin-3-ylidene)acetate | Arylboronic Acid | Dihydropyrrole | Rhodium Complex | Up to 76 | acs.org |

| N-Aroylazetidine | Olefin | Piperidine (B6355638) | Boronyl Radical | 36-82 | organic-chemistry.org |

| 2-Vinylazetidine | Aryne | Hydroazocine | - | Varies | acs.orgacs.org |

Derivatization at Nitrogen and Carbon Positions of the Azetidine Ring

The functionalization of the azetidine ring at both its nitrogen and carbon atoms is a key strategy for modifying the physicochemical properties of molecules containing this scaffold. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, governs their reactivity, making them more stable and easier to handle than aziridines, yet reactive enough for selective chemical transformations rsc.org. This section details methodologies for derivatization at the N-1 position and various carbon positions of the azetidine core.

Derivatization at the Azetidine Nitrogen (N-1 Position)

The secondary amine of the azetidine ring is a common site for functionalization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions.

N-Arylation: Palladium-catalyzed cross-coupling reactions are effective for the N-arylation of azetidines with various aryl or heteroaryl bromides researchgate.net. Strategies such as Buchwald-Hartwig couplings have been successfully employed for the N-arylation of 3-arylated azetidine intermediates, often in a one-pot synthesis following the initial C-3 arylation rsc.org. In addition to metal-catalyzed methods, SNAr (nucleophilic aromatic substitution) reactions provide an alternative route for N-arylation, particularly with electron-deficient aromatic systems rsc.org.

N-Acylation and Other N-Functionalizations: Late-stage modification of the azetidine nitrogen is a valuable tool in medicinal chemistry. For instance, after incorporation into larger structures like macrocyclic peptides, the azetidine nitrogen can be chemoselectively deprotected and subsequently functionalized via reactions such as acylation and sulfonylation researchgate.netnih.gov.

A common synthetic sequence involves the initial use of a nitrogen-protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed with acid (e.g., trifluoroacetic acid) to yield the free secondary amine scintica.com. This free azetidine can then be reacted with various electrophiles. For example, reaction with a nitrophenol-activated carboxylate can form a stable urea (B33335) linkage, demonstrating a practical approach to N-acylated derivatives scintica.com. Another strategy involves the use of a 2-propynyl carbamate (B1207046) on the nitrogen, enabling further modification via copper-catalyzed azide-alkyne "click" reactions researchgate.netnih.gov.

| Reaction Type | Reagents and Conditions | Substrate Example | Product Type |

| N-Arylation | Pd-catalyst, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), dioxane, 100 °C | 3-Arylazetidine | N,3-Diarylazetidine |

| N-Acylation | Acyl chloride, base (e.g., Et₃N), CH₂Cl₂ | Deprotected azetidine | N-Acylazetidine |

| N-Sulfonylation | Sulfonyl chloride, base | Deprotected azetidine | N-Sulfonylazetidine |

| Urea Formation | Activated carboxylate (e.g., 4-nitrophenyl carbamate), DIPEA, CH₃CN, 90 °C | 3-(Benzyloxy)azetidine | N-Carbonyl-3-(benzyloxy)azetidine |

Derivatization at Azetidine Carbons

Functionalization of the carbon skeleton of the azetidine ring, particularly at the C-3 position, allows for the creation of complex, three-dimensional structures.

C-3 Functionalization via Substitution: The 3-position of azetidine is amenable to a variety of substitution reactions. A mild, iron-catalyzed thiol alkylation of N-Cbz protected azetidin-3-ols with a range of thiols can produce 3-aryl-3-sulfanyl azetidines in high yields nih.gov. This reaction is proposed to proceed through an azetidine carbocation intermediate nih.gov. Similarly, 3-aryl-azetidinols can react with alcohols under Brønsted acid catalysis to form 3,3-disubstituted azetidine-ethers, providing a metal-free method that avoids harsh bases nih.gov.

C-3 Functionalization via Conjugate Addition: The aza-Michael addition is another powerful tool for C-3 functionalization. Starting from an (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from N-Boc-3-azetidinone via a Horner-Wadsworth-Emmons reaction, various NH-heterocycles can be added to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines nih.gov.

C-3 Functionalization via Radical Reactions: Visible light photoredox catalysis enables the generation of tertiary benzylic radicals from 3-aryl-3-carboxylic acid azetidine precursors digitellinc.comchemrxiv.org. These radicals can then react with activated alkenes in a conjugate addition to generate medicinally relevant 3-aryl-3-alkyl substituted azetidines. This method is noted for its mild conditions and tolerance of sensitive functional groups digitellinc.comchemrxiv.org.

Functionalization via Strain-Release Reactions: Highly strained azabicyclo[1.1.0]butanes (ABBs) serve as versatile precursors for substituted azetidines acs.org. The addition of nucleophilic organometallic species to in-situ generated azabicyclobutanes facilitates a strain-release arylation, selectively forming 3-arylated azetidines rsc.org. This approach allows for the difunctionalization of the azetidine core in a modular fashion acs.org.

| Reaction Type | Reagents and Conditions | Substrate Example | Product Type |

| Thiol Alkylation | Fe-catalyst, thiol | N-Cbz-azetidin-3-ol | 3-Aryl-3-sulfanyl azetidine |

| Etherification | Brønsted acid (e.g., Tf₂NH), alcohol | 3-Aryl-azetidin-3-ol | 3-Aryl-3-alkoxy-azetidine |

| Aza-Michael Addition | NH-heterocycle, DBU, THF | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 3-(Heterocyclyl)-3-(acetoxymethyl)azetidine |

| Decarboxylative Alkylation | Photocatalyst (e.g., Ir(ppy)₃), visible light, activated alkene | 3-Aryl-azetidine-3-carboxylic acid | 3-Aryl-3-alkyl azetidine |

| Strain-Release Arylation | Organometallic reagent, Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane | 3-Substituted azetidine |

Computational and Mechanistic Investigations of Azetidine Chemistry

Theoretical Studies on Azetidine (B1206935) Ring Strain and Conformational Analysis

The reactivity of azetidines is largely governed by their considerable ring strain, which is a consequence of bond angle distortion from ideal tetrahedral geometry. rsc.orgrsc.org Computational studies are crucial for quantifying this strain and understanding the conformational preferences of the azetidine ring.

The ring strain of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value, situated between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol), accounts for the unique chemical behavior of azetidines—they are stable enough for handling but can be activated to undergo ring-opening reactions. rsc.orgrsc.org

Conformational analysis, often performed using Density Functional Theory (DFT), reveals that the azetidine ring is not planar. It adopts a puckered conformation to relieve some torsional strain. The degree of this pucker can be influenced by the nature and position of substituents. For instance, computational studies on fluorinated azetidines have shown that substituents can significantly alter the ring's conformational preference. A neutral fluorinated azetidine was calculated to favor a pucker that places the fluorine atom distant from the nitrogen atom, with a specific N–C–C–F dihedral angle of 137.2°. researchgate.net This illustrates how computational methods can predict the three-dimensional structure, which is critical for understanding molecular interactions and reactivity.

| Parameter | Value | Source |

| Ring Strain Energy | ~25.4 kcal/mol | rsc.org |

| Calculated Dihedral Angle (N-C-C-F) in a Fluorinated Azetidine | 137.2° | researchgate.net |

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are powerful for mapping the potential energy surfaces of chemical reactions. nih.govrsc.org These calculations provide detailed insights into reaction pathways, intermediates, and transition states, which are often difficult to probe experimentally.

A key application of computational chemistry is the analysis of transition states (TS) in reactions that form the azetidine ring. By calculating the energy and geometry of a transition state, chemists can understand the feasibility of a proposed reaction pathway.

One study investigated the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines. frontiersin.orgnih.gov DFT calculations were performed to compare the transition state energies for the formation of the four-membered azetidine ring versus the competing five-membered pyrrolidine (B122466) ring. The calculations revealed that for cis-epoxy amines complexed with the lanthanum catalyst, the transition state leading to the azetidine was significantly lower in energy than the one leading to the pyrrolidine. frontiersin.orgnih.gov This computational result was consistent with the experimental observation that azetidine was the major product, demonstrating the predictive power of transition state analysis. frontiersin.orgnih.gov

In another example, the synthesis of 2-arylazetidines from the reaction of a deprotonated benzylamide anion with oxiranes was studied computationally. acs.org The calculations identified the transition states for the formation of both trans and cis azetidine products. The computed enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) differences between the two transition states were found to be approximately 10 kJ mol⁻¹, favoring the formation of the trans product. acs.org This small energy difference was sufficient to explain the high diastereoselectivity observed experimentally under kinetic control at low temperatures. acs.org

| Reaction | Computational Method | Key Finding | Source |

| La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines | DFT (ωB97XD) | Azetidine transition state energy is lower than pyrrolidine TS energy, explaining regioselectivity. | frontiersin.orgnih.gov |

| Synthesis of 2-arylazetidines | DFT (M06-2X) | The calculated ΔG‡ difference of ~10 kJ mol⁻¹ between diastereomeric transition states correctly predicts the observed trans selectivity. | acs.org |

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving azetidines. As seen in the La(OTf)₃-catalyzed reaction, DFT calculations successfully predicted the preferential formation of the azetidine ring over the pyrrolidine ring (regioselectivity). frontiersin.orgnih.gov The model suggested that coordination to the lanthanum (III) catalyst was responsible for reversing the typical regioselectivity observed in similar cyclization reactions. frontiersin.org

Similarly, in the synthesis of 2-arylazetidines, quantum chemical investigations shed light on the details of regio- and stereoselectivity, providing a quantum mechanical explanation consistent with experimental findings. acs.org The ability to computationally screen different substrates and predict the stereochemical outcome is a significant advantage in planning efficient synthetic routes. For instance, in the aza-Michael reaction of indazole with methyl (N-Boc-azetidine-3-ylidene)acetate, only one regioisomer was obtained; its structure was confirmed by NOESY experiments, which align with computational predictions of favored reaction pathways. nih.gov

Computational Modeling for Synthetic Design and Substrate Scope Prediction

Beyond explaining observed results, computational modeling is increasingly used as a predictive tool to guide the design of new synthetic methods and to forecast the range of substrates that will be effective in a given reaction. bioquicknews.commit.edu

Application of Frontier Orbital Theory to Azetidine Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain and predict the reactivity of chemical species based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org This theory is frequently applied in computational studies to understand azetidine synthesis, particularly in cycloaddition reactions.

Role of 3 Cyclohexyloxy Azetidine and Azetidine Scaffolds in Modern Chemical Research and Design

Azetidines as Conformationally Restricted Scaffolds in Bioactive Molecule Design

One of the most compelling features of the azetidine (B1206935) scaffold is its inherent conformational rigidity. enamine.net Unlike more flexible five- and six-membered rings or acyclic linkers, the puckered four-membered ring of azetidine restricts the spatial orientation of its substituents. This pre-organization of molecular fragments can be highly advantageous in the design of bioactive molecules. By locking a molecule into a specific, biologically relevant conformation, the entropic penalty upon binding to a target protein is reduced, which can lead to a significant increase in binding affinity and potency. enamine.net Furthermore, as the smallest stable nitrogen-containing saturated heterocycle, it offers these conformational benefits with a minimal increase in molecular weight and lipophilicity compared to larger ring systems. enamine.net

Scaffold Utility in Lead Optimization Research

In the process of drug discovery, lead optimization involves refining a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. The azetidine scaffold is a valuable tool in this phase. Replacing a more flexible fragment with an azetidine ring can serve as a "pharmacological compass," systematically exploring the three-dimensional space around a core molecule to find the optimal orientation for interacting with a biological target.

Incorporating an azetidine moiety has been shown to favorably impact key ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the introduction of the polar nitrogen atom within a rigid, non-planar structure can improve aqueous solubility and reduce metabolic liability by blocking sites susceptible to enzymatic degradation. This strategic insertion can lead to compounds with improved pharmacokinetic profiles, as demonstrated in the development of various clinical candidates. researchgate.net The successful application of this strategy is evident in approved drugs like the kinase inhibitor Cobimetinib and the calcium channel blocker Azelnidipine, where the azetidine core is crucial to their pharmacological profile. enamine.netresearchgate.net

Table 1: Impact of Azetidine Scaffold on Molecular Properties

| Property | General Effect of Azetidine Incorporation | Rationale |

|---|---|---|

| Binding Affinity | Often increased | Pre-organizes substituents into a bioactive conformation, reducing the entropic cost of binding. enamine.net |

| Solubility | Can be improved | Introduces a polar nitrogen atom in a defined 3D vector, potentially disrupting crystal packing and improving solvation. |

| Metabolic Stability | Often enhanced | The rigid scaffold can shield metabolically susceptible sites or replace metabolically labile groups. nih.gov |

| Lipophilicity (logP) | Minimal increase | As a small heterocyclic ring, it adds less lipophilicity compared to larger scaffolds like piperidine (B6355638) or cyclohexane. enamine.net |

| 3D Shape (Fsp3) | Increased | Increases the fraction of sp3-hybridized carbons, moving molecules away from "flatland" and into more three-dimensional, drug-like chemical space. mdpi.com |

Design Principles for Azetidine-Containing Architectures

The effective design of azetidine-containing molecules relies on understanding the distinct structural vectors the ring provides. The puckered four-membered ring allows for precise, non-linear exit vectors for substituents from the 1-, 2-, and 3-positions. This three-dimensionality is a key advantage over flat aromatic rings.

Key design principles include:

Vectorial Control : Substituents at the 3-position, as in 3-(Cyclohexyloxy)azetidine, project away from the ring in a well-defined manner, allowing this part of the molecule to probe specific pockets in a protein binding site.

Nitrogen as a Functional Hub : The ring nitrogen can be a basic center for salt formation to improve solubility, a hydrogen bond acceptor, or a point for further substitution to modulate properties or link to other molecular fragments.

Stereochemical Complexity : Introducing stereocenters on the azetidine ring, for example at the 2- and 3-positions, allows for the creation of stereochemically diverse libraries to explore chiral recognition at the biological target. nih.gov

Spirocyclization : Creating spirocyclic systems, where the azetidine shares a single carbon atom with another ring, generates rigid, three-dimensional structures that are increasingly sought after in drug discovery to access novel chemical space. mdpi.comnih.govoregonstate.edu

Utility in the Construction of Complex Molecular Architectures for Research Purposes

Beyond its role in medicinal chemistry, the azetidine ring is a valuable component in the synthesis of complex molecular architectures for fundamental research. Its inherent strain and defined geometry are exploited by synthetic chemists to build larger, intricate structures. researchgate.net For example, azetidines have been incorporated into macrocyclic peptides, where the four-membered ring acts as a turn-inducing element to facilitate efficient cyclization. nih.gov This strategy allows for the creation of small, constrained peptides that would otherwise be difficult to synthesize. nih.gov Furthermore, the development of densely functionalized azetidine scaffolds has enabled access to a wide variety of fused, bridged, and spirocyclic ring systems for the generation of diverse molecular libraries aimed at exploring new areas of chemical space. nih.govoregonstate.eduresearchgate.net

Applications as Versatile Building Blocks in Organic Synthesis

The reactivity of azetidines, governed by their significant ring strain (approx. 25.4 kcal/mol), makes them uniquely versatile building blocks in organic synthesis. rsc.org This strain is high enough to enable unique chemical transformations but not so high as to make the ring unstable to handle, a key advantage over the more reactive aziridines. rsc.orgrsc.org

Recent synthetic advances have expanded the toolkit for manipulating the azetidine core:

Strain-Release Reactions : The strained C-N or C-C bonds can be selectively cleaved. For instance, reacting azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, with various reagents provides a modular route to densely substituted azetidines. acs.org

Cycloaddition Reactions : Unsaturated azetidines (azetines) can participate in cycloaddition reactions to rapidly build molecular complexity and form fused polycyclic systems. nih.gov

C-H Functionalization : Modern catalytic methods allow for the direct functionalization of C-H bonds on the azetidine ring, providing efficient pathways to novel derivatives without pre-functionalization. rsc.org

Photochemical Methods : The use of visible light and photocatalysts has enabled new types of reactions, such as the aza Paternò-Büchi reaction, to construct the azetidine ring itself under mild conditions. sciencedaily.comresearchgate.net

Exploration as Chiral Templates and Ligands in Asymmetric Catalysis

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. Chiral, non-racemic azetidines have proven to be effective ligands and organocatalysts for a variety of asymmetric transformations. birmingham.ac.ukresearchgate.net The rigid azetidine backbone, when equipped with specific stereocenters, creates a well-defined chiral environment around a metal catalyst or as a standalone organocatalyst.

These azetidine-based catalysts have been successfully applied to a range of important chemical reactions, including:

Henry (nitroaldol) reactions birmingham.ac.ukbham.ac.uk

Friedel-Crafts alkylations birmingham.ac.ukresearchgate.net

Michael-type additions birmingham.ac.uk

Aldol reactions researchgate.net

The defined conformation of the azetidine ligand effectively shields one face of the reacting substrate, directing the incoming reagent to the other face and thereby controlling the stereochemical outcome of the product with high levels of enantioselectivity. bham.ac.uk

Considerations for Scaffold Optimization in Chemical Biology Research

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The optimization of a scaffold for such purposes involves different considerations than for drug development. The azetidine scaffold can be "tuned" for these applications. For example, the nitrogen atom provides a convenient handle for late-stage functionalization, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups via stable linkages. nih.gov This enables the use of azetidine-containing molecules as chemical probes to track biological targets, identify protein-ligand interactions, or measure enzyme activity. The development of modular synthetic routes is crucial, allowing researchers to easily vary substituents on the azetidine core to optimize properties like cell permeability and target specificity for biological assays. acs.org

Future Perspectives and Emerging Research Directions in Azetidine Chemistry

Paving the Way for Greener and More Efficient Access: Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Construction

The development of robust and environmentally benign methods for constructing the azetidine core is a cornerstone of future research. medwinpublishers.com Traditional approaches often suffer from limitations such as harsh reaction conditions, low yields, and poor functional group tolerance. researchgate.net To address these shortcomings, chemists are exploring a variety of cutting-edge strategies.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and efficient production of azetidine derivatives. This technology enables precise control over reaction parameters, leading to improved yields and purity. Furthermore, the use of environmentally responsible solvents like cyclopentylmethyl ether (CPME) in flow systems underscores the commitment to sustainable chemical manufacturing.

Photocatalysis: Visible-light-mediated photocatalysis has opened up new avenues for azetidine synthesis under mild conditions. adelaide.edu.au These methods often utilize photoredox catalysts to initiate novel cycloaddition reactions, providing access to a diverse range of functionalized azetidines. rsc.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective and high-yielding synthesis of these four-membered rings. rsc.org

Biocatalysis: The use of enzymes to catalyze the synthesis of azetidines represents a significant step towards green chemistry. Biocatalytic approaches, such as the enantioselective mit.edursc.org-Stevens rearrangement of aziridines, offer the potential for highly selective transformations under mild, aqueous conditions. Engineered enzymes, like the "azetidine synthase" P411-AzetS, have demonstrated the ability to produce azetidines with excellent enantioselectivities on a gram scale.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that is being increasingly applied to azetidine synthesis. Palladium-catalyzed intramolecular C-H amination has proven effective for the construction of the azetidine ring. These methods offer a more direct and efficient route to functionalized azetidines by avoiding the need for pre-functionalized starting materials.

Illuminating Molecular Architecture: Advanced Spectroscopic and Structural Characterization Techniques for Azetidine Derivatives

A deep understanding of the three-dimensional structure and conformational dynamics of azetidine derivatives is crucial for elucidating their structure-activity relationships. Advanced spectroscopic and crystallographic techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including 1H, 13C, 15N, and 19F NMR, remains a cornerstone for the structural elucidation of azetidine compounds. nih.govipb.pt Detailed analysis of chemical shifts and coupling constants provides valuable information about the substitution pattern and stereochemistry of the azetidine ring. ipb.pt Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are particularly powerful for determining the relative stereochemistry of substituents on the ring. ipb.pt

Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of azetidine derivatives. nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula of newly synthesized compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of crystalline azetidine derivatives. nih.govwikipedia.org This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the conformation of the azetidine ring and the spatial arrangement of its substituents. nih.gov

The data obtained from these advanced characterization techniques are essential for validating synthetic methodologies and for building the computational models that are increasingly used to predict the properties and reactivity of azetidine-containing molecules.

Beyond the Flask: Interdisciplinary Research Frontiers Involving Azetidine Motifs

The unique structural and electronic properties of the azetidine ring have propelled its adoption in a wide range of scientific disciplines, fostering exciting interdisciplinary research at the interface of chemistry, biology, and materials science.

Medicinal Chemistry: The azetidine motif is increasingly recognized as a "privileged scaffold" in drug discovery. rsc.orgrsc.org Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and cell permeability. nih.gov Azetidine-containing compounds have shown promise in a variety of therapeutic areas, including as antibacterial, anticancer, and antitubercular agents. medwinpublishers.comacs.org The ability to synthesize diverse libraries of azetidine-based scaffolds is crucial for exploring their potential in central nervous system (CNS)-focused drug discovery. nih.gov

Materials Science: The strained nature of the azetidine ring makes it an interesting building block for the synthesis of novel polymers. rsc.org Cationic ring-opening polymerization of azetidine and its derivatives can lead to the formation of poly(propylenimine) (PPI), a polymer with potential applications in CO2 capture. acs.orgacs.org Furthermore, polymers bearing azetidinium groups in their backbone are being investigated for their antimicrobial properties. rwth-aachen.de The development of azetidine-based energetic materials is another emerging area of research. researchgate.netresearchgate.netbohrium.com

Agrochemicals: The incorporation of azetidine moieties into agrochemical compounds is an area of growing interest. The unique properties of the azetidine ring can influence the biological activity and environmental fate of pesticides and herbicides.

The continued exploration of azetidine motifs in these diverse fields is expected to lead to the development of new drugs, advanced materials, and innovative agricultural solutions.

The Digital Revolution in Synthesis: Integration of Predictive Modeling and Artificial Intelligence in Azetidine Discovery

The convergence of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of new azetidine-containing molecules. These powerful in silico tools can accelerate the design-synthesis-test cycle, enabling researchers to explore vast chemical spaces and identify promising candidates with greater efficiency.

Predictive Modeling for Synthesis: Computational models are being developed to predict the outcome of chemical reactions, guiding the synthesis of novel azetidine derivatives. mit.edu By calculating factors such as frontier orbital energies, these models can predict the feasibility and potential yield of reactions, allowing chemists to prioritize synthetic routes that are most likely to be successful. mit.edu This predictive capability is particularly valuable for challenging transformations, such as those involved in the construction of the strained azetidine ring. mit.edu

In Silico Screening and Library Design: Virtual screening of large compound libraries is a powerful approach for identifying potential drug candidates. Computational methods can be used to predict the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of virtual azetidine-based libraries, allowing for the pre-selection of compounds with desirable characteristics for synthesis and biological evaluation. nih.govresearchgate.net This approach helps to focus synthetic efforts on molecules with a higher probability of success in drug development programs. nih.gov

Charting the Unexplored Territories: Addressing Remaining Challenges in Azetidine Synthesis and Reactivity

Despite the significant progress in recent years, several challenges remain in the field of azetidine chemistry. Overcoming these hurdles will be a key focus of future research efforts.

Ring Strain and Reactivity: The inherent ring strain of the azetidine nucleus, while contributing to its unique properties, also presents a significant synthetic challenge. medwinpublishers.comnih.gov Developing methods that can tolerate this strain and provide access to a wide range of functionalized azetidines remains a primary objective. researchgate.net Furthermore, a deeper understanding and control over the strain-driven reactivity of azetidines will open up new avenues for their application in synthesis. rsc.org

Enantioselective Synthesis: The development of general and efficient enantioselective methods for the synthesis of chiral azetidines is a critical unmet need. While some progress has been made, particularly in the area of biocatalysis, there is still a demand for new catalytic systems that can provide access to a broader range of enantioenriched azetidine building blocks.

Selective Functionalization: The development of methods for the selective functionalization of the azetidine ring at different positions is another important area of research. This includes the development of metal-catalyzed methods for the selective cleavage and functionalization of the C-N bonds within the ring. rsc.org

Scalability and Practicality: While many novel synthetic methods have been reported on a laboratory scale, their translation to large-scale production remains a challenge. Future efforts will need to focus on developing scalable, cost-effective, and practical syntheses of key azetidine intermediates to meet the growing demand from the pharmaceutical and materials science industries.

Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, catalysis, computational chemistry, and process development. The continued innovation in these areas will undoubtedly unlock the full potential of the azetidine scaffold and solidify its importance in modern chemical science.

Q & A

Q. What are the optimal synthetic routes for 3-(Cyclohexyloxy)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound can be adapted from azetidine ring-forming reactions. For example, intramolecular aminolysis of cis-3,4-epoxy amines using catalysts like La(OTf)₃ is a common method . The bulky cyclohexyloxy group may require optimized conditions (e.g., elevated temperatures or prolonged reaction times) to ensure ring closure. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitoring via thin-layer chromatography (TLC) are critical for isolating high-purity products . Yield optimization may involve adjusting stoichiometry of the cyclohexyloxy precursor and protecting group strategies for the azetidine nitrogen.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positioning and ring integrity. The cyclohexyloxy group’s protons will show distinct splitting patterns in the 1.0–2.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₉H₁₇NO) and rule out side products.

- Infrared Spectroscopy (IR) : Peaks near 1100 cm⁻¹ (C-O-C stretching) and 3300 cm⁻¹ (N-H stretching) confirm functional groups .

- X-ray Crystallography : For absolute configuration determination, though crystallization may be challenging due to the compound’s hydrophobicity.

Advanced Research Questions

Q. How does the cyclohexyloxy substituent influence the physicochemical properties and reactivity of the azetidine ring compared to other substituents?

- Methodological Answer : The cyclohexyloxy group introduces steric bulk and moderate electron-donating effects via the oxygen atom, altering:

- Lipophilicity : Increased logP compared to smaller substituents (e.g., methoxy), enhancing membrane permeability (calculate via software like MarvinSketch).

- Ring Strain : The azetidine’s four-membered ring strain may be mitigated by the bulky substituent, affecting reaction pathways (e.g., slower nucleophilic substitution compared to fluorophenoxy analogs) .

- Solubility : Reduced aqueous solubility necessitates solvent screening (e.g., DMSO/water mixtures) for biological assays.

Table 1 : Substituent Effects on Azetidine Derivatives

| Substituent | Electronic Effect | Steric Bulk | logP (Predicted) |

|---|---|---|---|

| Cyclohexyloxy | Moderate donating | High | 2.8 |

| 4-Fluorophenoxy | Electron-withdrawing | Low | 1.9 |

| Trifluoromethoxy | Strong withdrawing | Moderate | 2.1 |

| Data derived from comparative studies . |

Q. What strategies can address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC and NMR before assays.

- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability.

- Substituent Positioning : Compare analogs (e.g., 3-(4-methylcyclohexyloxy)azetidine) to isolate steric/electronic contributions. Use meta-analysis of literature data to identify trends .

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors). The cyclohexyloxy group’s hydrophobic surface may occupy specific pockets.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time to assess binding affinity.

- QSAR Modeling : Correlate substituent properties (e.g., Hammett constants, molar refractivity) with activity data to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do some studies report divergent reactivity outcomes for this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while bulky solvents (e.g., THF) may slow reaction rates.

- Catalyst Choice : La(OTf)₃ vs. milder bases (e.g., K₂CO₃) can alter regioselectivity.

- Temperature : Higher temperatures (80°C vs. room temperature) may reduce steric hindrance by increasing molecular motion. Replicate conditions from conflicting studies to identify critical variables .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays aligned with hypothesized targets:

- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition) with IC₅₀ determination.

- Cell Viability : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.

- Membrane Permeability : Caco-2 cell monolayers to assess absorption potential. Include controls for cytotoxicity (e.g., LDH release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.